3-Phenyl-1,2,4-oxadiazole-5-carbohydrazide

Description

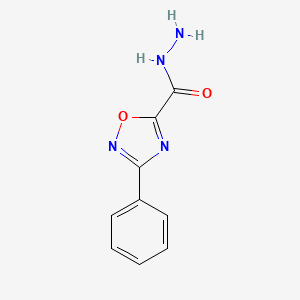

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-phenyl-1,2,4-oxadiazole-5-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O2/c10-12-8(14)9-11-7(13-15-9)6-4-2-1-3-5-6/h1-5H,10H2,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUZXTYBNQLZUTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901201024 | |

| Record name | 1,2,4-Oxadiazole-5-carboxylic acid, 3-phenyl-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901201024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90323-72-1 | |

| Record name | 1,2,4-Oxadiazole-5-carboxylic acid, 3-phenyl-, hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90323-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4-Oxadiazole-5-carboxylic acid, 3-phenyl-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901201024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Transformations of 3 Phenyl 1,2,4 Oxadiazole 5 Carbohydrazide

Established Synthetic Routes for the 1,2,4-Oxadiazole (B8745197) Scaffold

The formation of the 1,2,4-oxadiazole ring is a well-documented area of organic synthesis. Historically, the first synthesis was reported by Tiemann and Krüger in 1884. nih.govchim.it Modern methodologies primarily revolve around two highly effective strategies: the cyclization of O-acylamidoximes and the 1,3-dipolar cycloaddition of nitrile oxides with nitriles. nih.govresearchgate.netnih.gov For the synthesis of a 3,5-disubstituted 1,2,4-oxadiazole like the target compound, the amidoxime (B1450833) route is generally preferred due to the straightforward availability of precursors. researchgate.net

The two predominant mechanisms for constructing the 1,2,4-oxadiazole ring are distinct in their approach and precursor requirements.

Amidoxime Cyclization ([4+1] Approach): This is the most common and versatile method. chim.it It involves the reaction of an amidoxime with a carboxylic acid or its activated derivative (e.g., acyl chloride, ester). researchgate.netnih.gov The reaction proceeds via an initial O-acylation of the amidoxime to form an O-acylamidoxime intermediate. chim.it This intermediate then undergoes a thermal or base-catalyzed cyclodehydration, where the nitrogen of the amidoxime attacks the carbonyl carbon, followed by the elimination of a water molecule to yield the stable aromatic 1,2,4-oxadiazole ring. nih.gov

1,3-Dipolar Cycloaddition ([3+2] Approach): This method involves the reaction between a nitrile oxide (the three-atom component) and a nitrile (the two-atom component). nih.govchim.itnih.gov The nitrile oxide, often generated in situ from an α-nitroketone or by dehydration of a hydroximoyl chloride, undergoes a concerted [3+2] cycloaddition across the carbon-nitrogen triple bond of the nitrile. organic-chemistry.org While effective, this route can be limited by the reactivity of the nitrile and the potential for the nitrile oxide to dimerize, forming other products. nih.gov

The synthesis of the 3-phenyl-1,2,4-oxadiazole (B2793662) core begins with readily available starting materials. The key precursor for the C3-phenyl group is benzamidoxime (B57231), which is typically prepared from the reaction of benzonitrile (B105546) with hydroxylamine (B1172632) in the presence of a base like potassium carbonate. nih.govrjptonline.org

The C5-substituent is introduced using a suitable acylating agent. To ultimately form the 5-carbohydrazide, a precursor such as ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate is synthesized. This is achieved by reacting benzamidoxime with an activated derivative of oxalic acid, such as ethyl chlorooxalate, often in the presence of a base like pyridine. rjptonline.org The reaction involves the acylation of the benzamidoxime followed by in-situ cyclization.

Optimization of reaction conditions is crucial for maximizing yield and purity. Factors such as the choice of solvent, temperature, and catalyst can have a significant impact. For instance, coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) can be used to facilitate the reaction between an amidoxime and a carboxylic acid. rjptonline.org

Table 1: Selected Synthetic Conditions for 1,2,4-Oxadiazole Formation

| Precursor 1 | Precursor 2 | Catalyst/Reagent | Solvent | Conditions | Yield | Ref |

|---|---|---|---|---|---|---|

| Amidoxime | Carboxylic Acid | EDCI/HOBt | DMF | Microwave | High | nih.gov |

| Amidoxime | Acyl Chloride | Pyridine | - | Reflux | Good | rjptonline.org |

| Nitrile | Aldehyde/NH₂OH·HCl | Base (K₂CO₃) | Ethanol (B145695)/Water | Stirring, 8h | Good | nih.gov |

| Amidoxime | Nitrile | PTSA/ZnCl₂ | - | - | Good | organic-chemistry.org |

Methodologies for Introduction and Modification of the Hydrazide Moiety

Once the ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate intermediate is secured, the final step is the conversion of the ester group into the desired carbohydrazide (B1668358) functionality. This transformation is a classic and highly efficient reaction in organic chemistry.

The most direct method for preparing a carbohydrazide is through the hydrazinolysis of the corresponding ester. nih.govscispace.com The reaction involves treating the ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate with hydrazine (B178648) hydrate (B1144303). nih.govuomosul.edu.iq Typically, an alcohol such as ethanol is used as the solvent, and the reaction mixture is heated under reflux for several hours. nih.govnih.gov Upon cooling, the product, 3-phenyl-1,2,4-oxadiazole-5-carbohydrazide, often precipitates from the reaction mixture and can be isolated by simple filtration.

The formation of the hydrazide from the ester is a nucleophilic acyl substitution reaction. The mechanism proceeds as follows:

Nucleophilic Attack: The terminal nitrogen atom of hydrazine, being a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester group.

Tetrahedral Intermediate Formation: This attack breaks the pi bond of the carbonyl group, forming a tetrahedral intermediate with a negative charge on the oxygen atom and a positive charge on the attacking nitrogen atom.

Proton Transfer: A proton is transferred from the positively charged nitrogen to the ethoxy group, making it a better leaving group (ethanol).

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the ethanol molecule as the leaving group. The final product is the stable this compound. This reaction is generally driven to completion by the formation of the stable amide-like hydrazide bond. nih.gov

Green Chemistry Approaches and Sustainable Synthetic Protocols

In recent years, significant effort has been directed towards developing more environmentally benign synthetic methods for heterocyclic compounds. Several green chemistry principles have been successfully applied to the synthesis of the 1,2,4-oxadiazole ring.

One major advancement is the use of microwave irradiation . nih.govresearchgate.net Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reactions compared to conventional heating. nih.gov For example, the heterocyclization of amidoximes with carboxylic acid derivatives can be efficiently carried out under microwave conditions. nih.gov

The development of metal-free, heterogeneous catalysts is another key aspect. Graphene oxide (GO) has been reported as an effective, inexpensive, and environmentally benign carbocatalyst for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. nih.gov GO can act as both a solid acid catalyst and an oxidizing agent, facilitating one-pot syntheses from nitriles and aldehydes. nih.gov

Table 2: Comparison of Conventional vs. Green Synthetic Methods for 1,2,4-Oxadiazole Synthesis

| Method | Conditions | Advantages | Disadvantages | Ref |

|---|---|---|---|---|

| Conventional Heating | Refluxing in organic solvents for several hours | Well-established, reliable | Long reaction times, high energy consumption, use of volatile organic solvents | rjptonline.org |

| Microwave Irradiation | Sealed vessel, 2-25 minutes | Rapid heating, shorter reaction times, higher yields, reduced side products | Requires specialized equipment | nih.govresearchgate.net |

| Graphene Oxide Catalysis | Stirring with GO catalyst | Metal-free, reusable catalyst, environmentally benign | Catalyst preparation may be required | nih.gov |

| One-Pot Synthesis | Single vessel, multiple sequential additions | Increased efficiency, reduced waste, atom economy | Optimization can be complex, potential for side reactions | nih.govrsc.org |

Exploration of Solvent-Free Synthesis and Mechanochemical Methods

Green chemistry principles have spurred interest in synthetic methods that reduce or eliminate the use of volatile organic solvents. One such approach is solvent-free synthesis, often facilitated by microwave irradiation where the energy is directly absorbed by reactants, leading to rapid and efficient reactions. nih.gov A one-pot, solvent-free reaction to produce 3,5-disubstituted 1,2,4-oxadiazoles has been developed using microwave irradiation, showcasing high yields in short reaction times. organic-chemistry.org

Mechanochemistry, which involves inducing reactions in the solid state through mechanical energy like grinding or milling, represents another frontier in solvent-free synthesis. nih.gov While this technique offers benefits such as increased reaction rates and quantitative yields with minimal solvent use, its application to the formation of the 1,2,4-oxadiazole ring is a nascent and largely unexplored field. nih.gov As of early 2020, no specific literature was available on the mechanochemical synthesis of 1,2,4-oxadiazoles, highlighting this as a promising area for future research to develop more efficient and environmentally friendly synthetic protocols. nih.gov

Utilization of Catalyst-Free or Environmentally Benign Catalysis (e.g., Microwave-Assisted Synthesis)

Microwave-assisted synthesis has become a cornerstone for the efficient production of heterocyclic compounds, including 1,2,4-oxadiazoles. nih.govacs.org This technique significantly accelerates reaction times, often reducing processes that take hours in conventional heating to mere minutes, while also improving product purity and yields. nih.govresearchgate.net The synthesis of 1,3,4-oxadiazole (B1194373) derivatives, a related isomer, has been demonstrated to be highly efficient under microwave irradiation, often completing in minutes compared to hours via traditional refluxing. mdpi.com Specifically for 1,2,4-oxadiazoles, microwave irradiation has been effectively used in the heterocyclization of amidoximes with various reagents. nih.govacs.org

Beyond microwave assistance, other environmentally benign strategies have been developed. One-pot syntheses at room temperature are particularly attractive. For instance, 3,5-disubstituted-1,2,4-oxadiazoles can be synthesized from amidoximes and carboxylic acid esters in a superbase medium like NaOH/DMSO, avoiding the need for high temperatures. nih.govrsc.org Catalyst choice is also pivotal in green synthesis. While metal catalysts are common, the development of metal-free catalysts is a key goal. Graphene oxide (GO), an inexpensive and environmentally benign carbocatalyst, has been successfully used for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. nih.gov Other mild and efficient catalytic systems, such as PTSA-ZnCl2, have also been reported for the synthesis of these heterocycles from amidoximes and organic nitriles. organic-chemistry.org

| Method | Catalyst/Conditions | Reactants | Time | Yield | Reference |

|---|---|---|---|---|---|

| Microwave-Assisted | Solvent-Free | Nitriles, Hydroxylamine, Meldrum's Acids | Not Specified | Good to Excellent | organic-chemistry.org |

| Microwave-Assisted | Chloramine-T | Isoniazid, Aromatic Aldehyde | 3 min | Not Specified | nih.gov |

| One-Pot Synthesis | NaOH/DMSO, Room Temp. | Amidoximes, Carboxylic Esters | 4-24 h | 11-90% | nih.gov |

| Heterogeneous Catalysis | Graphene Oxide (GO), 80 °C | Benzaldehyde, Amidoxime | Not Specified | 73% | nih.gov |

| Mild Lewis Acid Catalysis | PTSA-ZnCl2 | Amidoximes, Organic Nitriles | Not Specified | Not Specified | organic-chemistry.org |

Post-Synthetic Modifications and Derivatization Reactions

The this compound molecule is a versatile building block, offering multiple sites for chemical modification to tune its physicochemical and biological properties.

Reactions at the Hydrazide Nitrogen Atoms for Diverse Functionality

The carbohydrazide group (-CONHNH₂) is a rich hub for chemical transformations. It is typically synthesized by the hydrazinolysis of a corresponding ester. researchgate.netacs.org The terminal amino group of the hydrazide is a potent nucleophile, readily reacting with electrophiles.

A primary reaction is condensation with aldehydes and ketones to form Schiff bases, also known as N-acylhydrazones. acs.orgresearchgate.netnih.gov These hydrazones are often stable, crystalline solids and serve as important intermediates for further cyclization reactions. For example, oxidative cyclization of N-acylhydrazones can lead to the formation of 2,5-disubstituted 1,3,4-oxadiazoles. researchgate.netnih.gov

The hydrazide moiety can also be used to construct other heterocyclic systems. Reaction with carbon disulfide in the presence of a base yields a dithiocarbazate intermediate, which can be cyclized to form a 1,3,4-oxadiazole-2-thione. researchgate.netacs.org Subsequent reaction of the thione with hydrazine hydrate can induce a ring transformation to produce a 4-amino-1,2,4-triazole-3-thiol. researchgate.netacs.org Similarly, reacting the initial carbohydrazide with isothiocyanates produces thiosemicarbazide (B42300) intermediates, which are precursors to various triazole and thiadiazole derivatives. nih.govnih.gov

| Reactant | Product Type | Resulting Heterocycle/Functionality | Reference |

|---|---|---|---|

| Aromatic Aldehydes | Schiff Base (N-acylhydrazone) | -C(=O)NHN=CH-Ar | researchgate.netnih.gov |

| Carbon Disulfide (CS₂) | Cyclization Intermediate | 1,3,4-Oxadiazole-2-thione | researchgate.net |

| Ammonium Thiocyanate | Cyclization Intermediate | 1,2,4-Triazole-3-thione | researchgate.net |

| Phenyl Isothiocyanate | Thiosemicarbazide | -C(=O)NHNHC(=S)NHPh | organic-chemistry.org |

| N-Acylhydrazone (from hydrazide) | Oxidative Cyclization Product | 1,3,4-Oxadiazole | researchgate.netnih.gov |

Transformations and Functionalization of the Phenyl Ring System

Modification of the 3-phenyl ring is a key strategy for structure-activity relationship (SAR) studies. The electronic nature of substituents on this ring can significantly influence the biological activity of the entire molecule. nih.gov For instance, the introduction of electron-donating groups (EDGs) like methoxy (B1213986) or electron-withdrawing groups (EWGs) like nitro, chloro, or trifluoromethyl has been used to modulate the potency of 1,2,4-oxadiazole derivatives as enzyme inhibitors or receptor ligands. nih.govresearchgate.netumn.edu

The 1,2,4-oxadiazole ring itself is strongly electron-withdrawing. mdpi.com This property deactivates the attached phenyl ring toward electrophilic aromatic substitution, making such reactions challenging. However, it also directs incoming electrophiles to the ortho and para positions. Due to the inherent stability issues of the oxadiazole ring under harsh conditions, functionalization must often be carried out using mild methods. mdpi.com

Advanced synthetic methods offer powerful tools for such modifications. Directed ortho-metalation, followed by quenching with an electrophile, is a potential strategy. More versatile are modern cross-coupling reactions. While specific examples on 3-phenyl-1,2,4-oxadiazole are scarce, analogous heterocycles like 1,3,4-oxadiazoles and 1,2,4-triazoles have been successfully functionalized via selective zincation or magnesiation followed by Negishi or Suzuki cross-coupling reactions. These methods tolerate a wide range of functional groups and allow for the precise installation of aryl, alkyl, and other moieties onto the aromatic ring system.

Strategies for Conjugation and Probe Development

The 3-phenyl-1,2,4-oxadiazole scaffold is a valuable platform for developing molecular probes and for conjugation to other molecules, including biomolecules.

One strategy involves using the core structure as a bioactive probe itself. Derivatives of 3-phenyl-1,2,4-oxadiazole have been identified as potent inhibitors of the SARS-CoV-2 main protease (Mpro). umn.edu In this context, the molecule acts as a probe for the enzyme's active site, with the 1,2,4-oxadiazole nitrogen forming a hydrogen bond with glutamine 192 and the phenyl group occupying the S1 pocket through π-anion interactions. umn.edu Such studies are crucial for lead compound discovery and optimization. umn.edu

A second strategy involves the covalent attachment (conjugation) of the molecule to other chemical entities. A powerful application of this is the synthesis of 1,2,4-oxadiazoles on DNA-conjugated substrates to create DNA-Encoded Chemical Libraries (DECLs). This multistep, on-DNA synthesis allows for the creation of massive libraries of unique molecules that can be screened against biological targets. The carbohydrazide moiety itself, or a simple derivative, can serve as a chemical handle for bioconjugation, allowing the oxadiazole scaffold to be linked to proteins, fluorescent tags, or other molecules to create targeted probes or multifunctional drugs. Furthermore, oxadiazole derivatives are known to possess luminescent properties, with applications as fluorescent materials in organic light-emitting diodes (OLEDs), suggesting the potential for developing fluorescent probes based on this scaffold. nih.gov

Advanced Spectroscopic and Structural Elucidation Methodologies for 3 Phenyl 1,2,4 Oxadiazole 5 Carbohydrazide and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, offering a comprehensive view of the atomic arrangement within a compound.

One-dimensional ¹H and ¹³C NMR spectra provide foundational information for the structural verification of 3-Phenyl-1,2,4-oxadiazole-5-carbohydrazide and its derivatives. nih.govuomosul.edu.iq The chemical shifts (δ) in these spectra are indicative of the electronic environment of each proton and carbon atom, respectively.

In derivatives of 1,2,4-oxadiazole (B8745197), the carbon atoms of the heterocyclic ring exhibit characteristic chemical shifts. For instance, in a series of 3-(substituted phenyl)-4-(p-tolyl)-1,2,4-oxadiazole-5-ones, the C3 and C5 carbons of the oxadiazole ring resonate at distinct downfield regions, with their precise chemical shifts influenced by the nature of the substituent on the phenyl ring. researchgate.net For example, the C3 carbon (C=N) in 3-(p-methylphenyl)-4-(p-tolyl)-1,2,4-oxadiazole-5-one appears at 157.197 ppm, while the C5 carbon (C=O) is observed at 158.217 ppm. researchgate.net

The ¹H NMR spectra of carbohydrazide (B1668358) derivatives typically show characteristic signals for the NH and NH₂ protons of the hydrazide moiety. uomosul.edu.iq These signals are often broad and their chemical shifts can be influenced by the solvent and concentration. For instance, in 4bH-carbazole-9(8aH)-carbohydrazide, the NH proton appears as a singlet at 11.253 ppm, and the NH₂ protons resonate as a singlet at 8.121 ppm in DMSO-d₆. uomosul.edu.iq The aromatic protons of the phenyl group on the oxadiazole ring typically appear as multiplets in the aromatic region of the spectrum. uomosul.edu.iq

Table 1: Representative ¹H and ¹³C NMR Data for 1,2,4-Oxadiazole Derivatives

| Compound/Fragment | Nucleus | Chemical Shift (δ, ppm) | Reference |

| 3-(p-Methylphenyl)-4-(p-tolyl)-1,2,4-oxadiazole-5-one | ¹³C (C=N) | 157.197 | researchgate.net |

| 3-(p-Methylphenyl)-4-(p-tolyl)-1,2,4-oxadiazole-5-one | ¹³C (C=O) | 158.217 | researchgate.net |

| 3-(m-Methylphenyl)-4-(p-tolyl)-1,2,4-oxadiazole-5-one | ¹³C (C=N) | 157.293 | researchgate.net |

| 3-(m-Methylphenyl)-4-(p-tolyl)-1,2,4-oxadiazole-5-one | ¹³C (C=O) | 158.157 | researchgate.net |

| 4bH-carbazole-9(8aH)-carbohydrazide | ¹H (NH) | 11.253 | uomosul.edu.iq |

| 4bH-carbazole-9(8aH)-carbohydrazide | ¹H (NH₂) | 8.121 | uomosul.edu.iq |

| 4bH-carbazole-9(8aH)-carbohydrazide | ¹H (Aromatic) | 7.13-8.102 (multiplet) | uomosul.edu.iq |

Note: The specific chemical shifts for this compound may vary depending on the solvent and experimental conditions.

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms and determining the stereochemistry of complex molecules. ipb.pt

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks within a molecule. sdsu.edu For derivatives of this compound, COSY spectra would be instrumental in assigning the protons of the phenyl ring by identifying adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This is crucial for definitively assigning the carbon signals in the ¹³C NMR spectrum by linking them to their attached protons. For example, the signals of the aromatic carbons in the phenyl group can be unambiguously assigned using HSQC data.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). sdsu.eduyoutube.com This technique is particularly valuable for connecting different fragments of the molecule. For instance, an HMBC experiment could show correlations between the protons of the phenyl ring and the C3 carbon of the oxadiazole ring, confirming their connectivity. It could also reveal correlations between the carbohydrazide protons and the C5 carbon of the oxadiazole ring.

The strategic application of these 2D NMR experiments provides a detailed and unambiguous picture of the molecular structure of this compound and its derivatives. ipb.pt

Mass Spectrometry (MS) Applications in Structural Analysis

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are used to determine the elemental composition of a molecule. nih.gov This is a critical step in confirming the molecular formula of newly synthesized compounds like this compound. By comparing the experimentally determined exact mass with the calculated mass for a proposed formula, a high degree of confidence in the compound's identity can be achieved.

Electron impact (EI) mass spectrometry is commonly used to induce fragmentation of molecules. The resulting fragmentation pattern is a unique fingerprint of the compound and provides valuable information about its structural components. researchgate.netlibretexts.org

For derivatives of 1,2,4-oxadiazole, the fragmentation often involves cleavage of the heterocyclic ring. researchgate.net In the mass spectra of 3,5-diphenyl-1,2,4-oxadiazole (B189376) derivatives, fragmentation can lead to the formation of benzoyl and nitrile ions. researchgate.net For 3-[3-(4-aryl)-1,2,4-oxadiazole-5-yl] acyl arylaldehyde hydrazone derivatives, a characteristic fragmentation involves the γ-rupture of the N-N bond in the molecular ion, accompanied by the loss of Ar-CN and a McLafferty rearrangement. researchgate.net

The fragmentation of the carbohydrazide moiety is also expected. Common fragmentation pathways for hydrazides include cleavage of the N-N bond and the C-N bond. libretexts.org The analysis of these fragmentation patterns allows for the reconstruction of the molecular architecture of this compound.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) spectroscopy, is a rapid and non-destructive technique used to identify the functional groups present in a molecule. ajchem-a.com The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds.

For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for the following functional groups:

N-H stretching: The carbohydrazide group will exhibit N-H stretching vibrations, typically in the range of 3200-3400 cm⁻¹. uomosul.edu.iq

C=O stretching: The carbonyl group of the carbohydrazide will show a strong absorption band, usually between 1650 and 1750 cm⁻¹. nih.govunits.it

C=N stretching: The C=N bond of the oxadiazole ring will have a characteristic stretching vibration, typically in the region of 1600-1690 cm⁻¹. nih.gov

C-O-C stretching: The ether-like C-O-C linkage within the oxadiazole ring will also produce characteristic absorption bands. nih.gov

Aromatic C-H stretching: These vibrations are typically observed above 3000 cm⁻¹. ajchem-a.com

Table 2: Expected FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | References |

| Carbohydrazide | N-H stretch | 3200-3400 | uomosul.edu.iq |

| Carbohydrazide | C=O stretch | 1650-1750 | nih.govunits.it |

| 1,2,4-Oxadiazole | C=N stretch | 1600-1690 | nih.gov |

| 1,2,4-Oxadiazole | C-O-C stretch | 1000-1300 | nih.gov |

| Phenyl Ring | Aromatic C-H stretch | >3000 | ajchem-a.com |

The combined application of these advanced spectroscopic methodologies provides a powerful and comprehensive approach to the unequivocal structural elucidation of this compound and its derivatives, which is essential for further research into their chemical and biological properties.

Fourier-Transform Infrared (FTIR) Spectroscopy Applications

FTIR spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound and its derivatives, FTIR spectra provide a characteristic fingerprint, with specific absorption bands corresponding to the distinct vibrational modes of its constituent parts.

The carbohydrazide moiety is a key feature, giving rise to several prominent bands. The N-H stretching vibrations of the primary amine (-NH₂) and secondary amide (-NH-) groups are typically observed in the 3100-3500 cm⁻¹ region. nih.govunits.it The carbonyl group (C=O) of the hydrazide exhibits a strong absorption band, generally found in the range of 1680-1710 cm⁻¹. units.it

The 1,2,4-oxadiazole ring and the phenyl group contribute to a series of characteristic bands in the fingerprint region (below 1650 cm⁻¹). Vibrations associated with the C=N and N-O bonds of the oxadiazole ring, along with C-N stretching, typically appear in the 1350-1650 cm⁻¹ range. nih.gov Aromatic C-H stretching vibrations from the phenyl ring are expected just above 3000 cm⁻¹, while the aromatic C=C stretching modes produce a series of absorptions between 1440 cm⁻¹ and 1600 cm⁻¹. nih.govnih.gov The stretching mode of the N-N bond in the hydrazide group can be assigned in the 1100-1130 cm⁻¹ region. nih.gov

Table 1: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Hydrazide (-NHNH₂) | N-H Stretching | 3100 - 3500 nih.govunits.it |

| Phenyl Group | Aromatic C-H Stretching | 3000 - 3100 nih.gov |

| Hydrazide (-C=O) | C=O Stretching | 1680 - 1710 units.it |

| Oxadiazole/Phenyl | C=N and C=C Stretching | 1440 - 1650 nih.gov |

Raman Spectroscopy for Complementary Vibrational Mode Analysis

Raman spectroscopy serves as a valuable complement to FTIR analysis. While FTIR measures the absorption of light due to changes in a molecule's dipole moment, Raman spectroscopy detects the scattering of light resulting from changes in a molecule's polarizability. This fundamental difference means that vibrations that are weak or inactive in FTIR may be strong in Raman, and vice versa.

For this compound, Raman spectroscopy is particularly useful for analyzing non-polar or symmetric bonds. The symmetric breathing vibrations of the phenyl and 1,2,4-oxadiazole rings, which involve a uniform expansion and contraction of the rings, are expected to produce strong and sharp signals in the Raman spectrum. These modes are often weak in the FTIR spectrum. Similarly, the C-C bonds within the phenyl ring and other symmetric stretching modes would be more readily identified using Raman analysis. While specific experimental Raman data for the title compound is not detailed in the provided literature, the technique is established for the analysis of similar heterocyclic structures. nih.gov

X-ray Crystallography for Solid-State Structural Determination

Single-Crystal X-ray Diffraction for Precise Molecular Geometry

By irradiating a single crystal of a compound with an X-ray beam, a diffraction pattern is generated that can be mathematically decoded to build a model of the atomic arrangement. For derivatives of the 1,2,4-oxadiazole ring, single-crystal X-ray diffraction studies have confirmed their structures with high precision. researchgate.net

Analyses of related 1,2,4-oxadiazole compounds reveal that the heterocyclic ring is typically planar. researchgate.net A study of a 1,2,4-oxadiazole derivative showed it crystallized in the triclinic system with the P-1 space group. researchgate.net The analysis confirms the precise bond lengths and angles, which generally align well with established values from structural databases. researchgate.net For this compound, a single-crystal XRD analysis would determine the dihedral angle between the plane of the phenyl ring and the 1,2,4-oxadiazole ring, providing insight into the degree of conjugation and steric hindrance between these two moieties. It would also precisely define the geometry of the carbohydrazide group and its orientation relative to the heterocyclic core.

Analysis of Intermolecular Interactions and Crystal Packing

The stability and physical properties of a crystalline solid are governed by the network of intermolecular interactions that hold the molecules together. In the case of this compound, several types of non-covalent interactions are expected to play a crucial role in its crystal packing.

The carbohydrazide group is a potent director of the crystal structure due to its capacity for strong hydrogen bonding. The -NH and -NH₂ groups act as hydrogen bond donors, while the carbonyl oxygen (C=O) and the nitrogen atoms are effective hydrogen bond acceptors. Furthermore, the nitrogen and oxygen atoms of the 1,2,4-oxadiazole ring can also participate as hydrogen bond acceptors, potentially forming N-H···N and N-H···O interactions. researchgate.net

Table 2: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Significance |

|---|---|---|---|

| Hydrogen Bond | -NH, -NH₂ | C=O, N (hydrazide), N/O (oxadiazole) | Primary driver of crystal packing |

| C-H···N/O | C-H (phenyl) | N/O (oxadiazole), C=O | Directional, contributes to lattice stability rsc.org |

| π-π Stacking | Phenyl Ring | Phenyl Ring | Stabilizes via dispersion forces |

Biological and Biochemical Investigations of 3 Phenyl 1,2,4 Oxadiazole 5 Carbohydrazide Pre Clinical and Mechanistic Focus

Enzyme Inhibition and Activation Studies (In Vitro)

A comprehensive review of scientific databases and literature indicates a lack of specific in vitro studies investigating the enzyme inhibition or activation properties of 3-Phenyl-1,2,4-oxadiazole-5-carbohydrazide. While related oxadiazole structures have been evaluated for such activities, direct experimental data for this particular compound is not documented in the available resources.

There is no available scientific literature that characterizes the kinetic parameters (such as K_i, IC_50, or K_cat) of this compound with the following target enzymes:

Succinate Dehydrogenase

Glycosidases

Cholinesterases

Monoamine Oxidase

Topoisomerases

Histone Deacetylases (HDACs)

Thymidylate Synthase

Consequently, no data tables of kinetic parameters for this specific compound can be provided.

In the absence of primary research on the enzymatic interactions of this compound, there is no identification of its specific enzyme targets. Furthermore, no studies elucidating the potential mechanisms of inhibition, such as competitive, non-competitive, or uncompetitive inhibition, have been published.

Receptor Binding Assays (In Vitro)

Information regarding the interaction of this compound with specific receptors is not present in the surveyed scientific literature.

There are no published in vitro receptor binding assays for this compound. Therefore, data on its ligand-receptor affinity (such as K_d or K_i values) and its selectivity for various receptor subtypes are currently unavailable.

No studies have been found that explore the thermodynamics of ligand binding for this compound. As such, there is no information on the enthalpic and entropic contributions to its potential receptor interactions.

Cellular Pathway Modulation Studies (In Vitro, Mechanistic)

Mechanistic studies investigating the effects of this compound on cellular pathways in vitro have not been reported in the available scientific literature. Research into its potential influence on signaling cascades, gene expression, or other cellular processes has not been documented.

Investigation of Signaling Pathway Interference in Cell Lines (e.g., NF-κB activation, cell proliferation)

Derivatives of the 1,2,4-oxadiazole (B8745197) and 1,3,4-oxadiazole (B1194373) core structures have been identified as potent modulators of critical cellular signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) pathway, which is integral to inflammation and cell proliferation. Aberrant activation of NF-κB is a hallmark of many cancers, making it a key therapeutic target mdpi.comnih.gov.

Studies on various oxadiazole derivatives have demonstrated their ability to inhibit NF-κB activation. For instance, a specific 1,3,4-oxadiazole derivative, 2-(3-chlorobenzo[b]thiophen-2-yl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole (CMO), was found to suppress the proliferation of hepatocellular carcinoma (HCC) cells in a dose- and time-dependent manner nih.gov. Mechanistic investigations revealed that CMO inhibits the phosphorylation of IκB at the Ser32 residue in the cytoplasm and prevents the phosphorylation of the p65 subunit at Ser536 in the nucleus. This dual inhibition abrogates the DNA binding and subsequent transcriptional activity of NF-κB nih.gov. Similarly, other research has shown that methyl-thiol-bridged oxadiazole and triazole heterocycles can inhibit NF-κB activation in chronic myelogenous leukemia (CML) cells, leading to reduced cell viability mdpi.com. Molecular docking analyses suggest that these compounds can interact directly with the hydrophobic region of the p65 protein subunit of NF-κB nih.gov.

Induction of Specific Cellular Responses (e.g., apoptosis induction in cell lines)

A significant body of research has focused on the capacity of 1,2,4-oxadiazole and 1,3,4-oxadiazole derivatives to induce apoptosis, or programmed cell death, in cancer cell lines. This is a crucial mechanism for anti-cancer agents.

One study identified a series of 2,5-disubstituted-1,3,4-oxadiazole derivatives as effective apoptosis inducers in HepG2 human liver cancer cells arabjchem.orgmanipal.edu. The most potent compound, OSD, was shown to trigger apoptosis through the p53-mediated intrinsic pathway arabjchem.orgmanipal.edu. Treatment with OSD led to a significant increase in the expression of the tumor suppressor p53. This, in turn, altered the balance of Bcl-2 family proteins, causing a significant upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2 arabjchem.org. The shift in the Bax/Bcl-2 ratio is a critical step in initiating the intrinsic apoptotic cascade, which was further confirmed by the observed upregulation of executioner caspases, specifically caspase-9 and caspase-3 arabjchem.orgmanipal.edu. Events characteristic of apoptosis, such as nuclear fragmentation and cytoplasm shrinkage, were also observed following treatment arabjchem.org.

Other studies have corroborated these findings, showing that 3,5-diaryl-1,2,4-oxadiazoles can activate caspase-3, a key executioner in the apoptotic pathway, in breast and colorectal cancer cell lines mdpi.com. Furthermore, 1,3,4-oxadiazole conjugates of capsaicin have been shown to induce apoptosis by causing cell cycle arrest at the S phase and suppressing the Pro-PARP marker nih.gov.

Antimicrobial and Antiviral Activity Investigations (In Vitro, Mechanistic)

Determination of Minimum Inhibitory Concentrations (MICs) against Pathogens

The 1,2,4-oxadiazole scaffold is a component of numerous derivatives investigated for their antimicrobial properties against a wide range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC), which is the lowest concentration of an agent that prevents visible microbial growth, is a standard measure of in vitro antimicrobial efficacy mdpi.com. Various studies have reported the MIC values for oxadiazole-containing compounds against clinically relevant microbes, including drug-resistant strains.

For example, a lead 1,2,4-oxadiazole compound demonstrated a modest MIC of 6 µg/mL against Clostridioides difficile nih.govacs.org. Norfloxacin derivatives incorporating a 1,3,4-oxadiazole ring have shown excellent activity against methicillin-resistant Staphylococcus aureus (MRSA), with MICs ranging from 0.25 to 1 µg/mL nih.gov. Other benzamide derivatives of 1,3,4-oxadiazole have exhibited exceptionally potent activity against different Clostridium difficile strains, with MICs as low as 0.003–0.03 µg/mL, and against Neisseria gonorrhoeae strains with MICs of 0.03–0.125 µg/mL nih.gov. Furthermore, certain 1,3,4-oxadiazole derivatives have shown significant antitubercular activity, with MICs of 3.90 µg/mL against Mycobacterium strains nih.gov.

The following table summarizes selected MIC data for various oxadiazole derivatives from the literature.

| Compound Class/Derivative | Pathogen | MIC (µg/mL) | Reference |

|---|---|---|---|

| Norfloxacin-1,3,4-oxadiazole hybrids | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.25 - 1 | nih.gov |

| Benzamide-1,3,4-oxadiazole derivatives | Clostridium difficile | 0.003 - 0.03 | nih.gov |

| Benzamide-1,3,4-oxadiazole derivatives | Neisseria gonorrhoeae | 0.03 - 0.125 | nih.gov |

| Pyridin-4-yl-1,3,4-oxadiazol-2-yl-thio derivatives | Mycobacterium strains | 3.90 | nih.gov |

| Lead 1,2,4-oxadiazole compound | Clostridioides difficile | 6 | nih.govacs.org |

| Indol-5-yl substituted 1,2,4-oxadiazole | Staphylococcus aureus ATCC | 4 | nih.gov |

Elucidation of Proposed Mechanisms of Action against Microbial Targets

Research into the antimicrobial action of oxadiazole derivatives has pointed to several potential mechanisms. One proposed mechanism involves the inhibition of DNA gyrase (bacterial topoisomerase II), an essential enzyme for bacterial DNA replication nih.govresearchgate.net. This mode of action is suggested for nalidixic acid derivatives where the carboxylic acid group is replaced by a 1,3,4-oxadiazole ring nih.gov.

Another identified target is the sterol 14α-demethylase (CYP51 enzyme), which is crucial for the biosynthesis of sterols in fungi and mycobacteria. Molecular docking studies support the hypothesis that certain 1,3,4-oxadiazole-thio-ethylidene-hydrazinecarbothioamide derivatives inhibit this enzyme nih.gov. Additionally, some symmetric bis-amidine 1,3,4-oxadiazole derivatives are thought to inhibit enoyl-acyl carrier protein (ACP) reductase (FabI), an enzyme involved in the final stage of bacterial fatty acid synthesis mdpi.com. For compounds containing a nitro group, it is proposed that their mode of action may involve the inhibition of enzymes in the citric acid cycle through the formation of free radicals after the nitro group is reduced nih.gov.

Structure-Activity Relationship (SAR) Elucidation for Biological Activities (Pre-clinical Focus)

Correlative Analysis between Structural Modifications and Observed Biological Effects

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds to enhance their biological activity. For 1,2,4-oxadiazole and its isomers, SAR analyses have provided valuable insights into the structural features that govern their diverse pharmacological effects.

In the realm of antimicrobial activity, the nature and position of substituents on the phenyl ring attached to the oxadiazole core are critical. For a series of 2-pyrrolyl-5-phenyl-1,3,4-oxadiazoles, it was found that an ortho-fluoro substitution on the phenyl ring generally conferred better antibacterial activity than meta- or para-fluoro substitutions researchgate.net. For antitubercular agents, SAR studies on 3-phenyl-5-(1-phenyl-1H- mdpi.comnih.govnih.govtriazol-4-yl)- nih.govnih.govnih.govoxadiazole derivatives have helped establish the relationships between specific structural features and inhibitory activity against mycobacterial enzymes researchgate.net. The presence of electron-withdrawing groups, such as nitro (NO2) and trifluoromethyl (CF3), on the 5-phenyl ring of 1,2,4-oxadiazoles has been shown to increase their anti-infective potential nih.gov.

Regarding anticancer activity, research on 1,3,4-oxadiazole conjugates of capsaicin showed that modifications at the vanillyl-hydroxyl group led to derivatives with significantly enhanced cytotoxicity against various cancer cell lines compared to the parent compound nih.gov. For a series of 3-phenyl-1,2,4-oxadiazole (B2793662) derivatives developed as inhibitors of the SARS-CoV-2 main protease, extensive SAR studies led to the identification of an optimized compound (16d) with potent inhibitory activity (IC50 = 5.27 µM) nih.gov. These studies systematically explored modifications on different parts of the molecule to determine which functional groups enhanced the desired biological effect.

Identification of Pharmacophore Features and Key Structural Determinants

The pharmacophore of a compound outlines the essential three-dimensional arrangement of chemical features that are critical for its interaction with a specific biological target and thus for its biological activity. For this compound and its derivatives, the key structural components determining their activity are the 1,2,4-oxadiazole core, the substituent at the 3-position (phenyl group), and the carbohydrazide (B1668358) moiety at the 5-position. Structure-activity relationship (SAR) studies on related analogs have provided significant insights into the pharmacophoric requirements for various biological activities, including analgesic and enzyme inhibition properties.

The 1,2,4-oxadiazole ring is a crucial heterocyclic scaffold that is recognized for its favorable physicochemical properties and its ability to act as a bioisostere for esters and amides. This allows it to engage in hydrogen bonding with biological macromolecules, a key interaction for pharmacological activity tandfonline.com.

Key Structural Features at Position 3:

The phenyl group at the 3-position of the oxadiazole ring is a significant determinant of activity. Research on a series of 1,2,4-oxadiazole derivatives as potential agents for Alzheimer's disease has shown that having a phenyl ring at this position is well-tolerated and often beneficial for activity against enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). Specifically, the combination of a phenyl ring at position 3 and a thiophene group at position 5 was identified as optimal for achieving potent MAO-B inhibition nih.gov. This highlights the importance of an aromatic moiety at this position for specific enzyme interactions.

Key Structural Features at Position 5:

The carbohydrazide group at the 5-position is a critical functional handle that can be modified to modulate activity and selectivity. This moiety contains hydrogen bond donors (NH, NH₂) and a hydrogen bond acceptor (C=O), which are vital for binding to target proteins.

A notable study involved the synthesis of a series of arylidene-(3-phenyl)-1,2,4-oxadiazolyl-5-carboxyhydrazides, where the terminal nitrogen of the carbohydrazide was condensed with various aromatic aldehydes. This modification allowed for a systematic exploration of the chemical space around this part of the molecule to identify key determinants for analgesic activity nih.gov. The results from this series, evaluated in an acetic acid-induced writhing model in mice, demonstrated that the nature of the substituent on the arylidene ring profoundly influenced the analgesic profile nih.gov.

The most potent compounds in this series were the 4-methoxybenzylidene derivatives, indicating that an electron-donating group at the para-position of the arylidene ring enhances analgesic activity. This suggests a specific electronic and steric requirement in the binding pocket of the biological target nih.gov.

The table below summarizes the structure-activity relationship findings for key derivatives of the 3-phenyl-1,2,4-oxadiazole scaffold, focusing on substitutions at positions 3 and 5.

Table 1: Structure-Activity Relationship Summary for 3,5-Disubstituted 1,2,4-Oxadiazole Derivatives

| Scaffold Position | Modification | Target/Activity | Key Finding |

|---|---|---|---|

| Position 3 | Phenyl Ring | MAO-B Inhibition | A phenyl group at position 3 combined with a thiophene at position 5 was optimal for potent MAO-B inhibition nih.gov. |

| Position 3 | Phenyl vs. Methyl | AChE Inhibition | Grafting a phenyl ring at position 3 was more tolerated for AChE inhibitory activity than a smaller methyl group nih.gov. |

| Position 5 | Arylidene-carbohydrazide | Analgesic Activity | Modification of the carbohydrazide into N-acylhydrazones (arylidenes) was explored for analgesic properties nih.gov. |

| Position 5 | 4-Methoxybenzylidene | Analgesic Activity | The 4-methoxybenzylidene derivative of the carbohydrazide was among the most active compounds, showing analgesia comparable to the standard drug dipyrone nih.gov. |

Based on these findings, a general pharmacophore model for this class of compounds can be proposed. This model includes:

An aromatic ring at the 3-position for potential π-π stacking or hydrophobic interactions.

The 1,2,4-oxadiazole core acting as a rigid linker and a potential hydrogen bond acceptor.

The carbohydrazide linker at the 5-position, providing essential hydrogen bond donors and acceptors.

A terminal aromatic ring (from the arylidene modification) where substitutions, particularly electron-donating groups at the para position, can significantly enhance biological activity.

These structural determinants provide a clear roadmap for the future design and optimization of more potent and selective therapeutic agents based on the this compound scaffold.

Applications in Advanced Materials and Specialized Chemical Systems

Role as a Building Block in Supramolecular Chemistry

Supramolecular chemistry relies on non-covalent interactions to construct complex, functional architectures from molecular building blocks. The distinct structural features of 3-phenyl-1,2,4-oxadiazole-5-carbohydrazide make it a promising candidate for designing such systems.

Design Principles for Self-Assembling Systems

The self-assembly of this compound is governed by a combination of well-defined, non-covalent interactions inherent to its structure. The primary driving forces include:

Hydrogen Bonding: The carbohydrazide (B1668358) moiety (-CONHNH₂) is a potent hydrogen-bonding unit, possessing both donor (N-H) and acceptor (C=O) sites. This enables the formation of robust and directional intermolecular connections, which are fundamental to creating ordered supramolecular structures.

π–π Stacking Interactions: The presence of the phenyl group and the aromatic 1,2,4-oxadiazole (B8745197) ring facilitates π–π stacking. mdpi.comnih.gov These interactions, arising from the alignment of aromatic surfaces, contribute significantly to the stability and structural organization of molecular aggregates. nih.govresearchgate.net The electron-deficient nature of the oxadiazole ring can further influence these stacking arrangements. mdpi.com

These interactions can work cooperatively to guide the molecule into forming higher-order structures like fibers, gels, or liquid crystals, a property observed in other oxadiazole derivatives. mdpi.com

Formation of Metal-Organic Frameworks (MOFs) or Coordination Polymers

This compound has significant potential as an organic linker for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. This potential stems from the multiple coordination sites available within the molecule.

Oxadiazole Ring: The nitrogen atoms of the 1,2,4-oxadiazole ring can act as Lewis bases, coordinating to metal centers. nih.govresearchgate.net Studies on related 1,2,4-oxadiazole ligands have demonstrated their ability to bridge metal ions, forming both discrete complexes and extended polymeric chains. nih.govresearchgate.net

Carbohydrazide Group: The carbohydrazide moiety offers additional coordination points through its carbonyl oxygen and terminal amino nitrogen atoms. Hydrazide derivatives are well-known chelating agents that form stable complexes with a variety of transition metals. researchgate.net

The combination of these sites allows the molecule to act as a multidentate ligand, bridging multiple metal centers to create one-, two-, or three-dimensional networks. nih.gov The specific geometry and connectivity of the resulting framework would depend on the choice of metal ion, its coordination preference, and the reaction conditions. While direct synthesis of MOFs using this specific carbohydrazide has not been extensively reported, the established coordination chemistry of both 1,2,4-oxadiazoles and carbohydrazides provides a strong basis for its application in this field. nih.govresearchgate.net

Table 1: Potential Coordination Sites in this compound and Precedents in Related Ligands

| Functional Group | Potential Donor Atoms | Precedent in Coordination Chemistry |

|---|---|---|

| 1,2,4-Oxadiazole Ring | Ring Nitrogen Atoms (N2, N4) | 1,2,4-oxadiazole derivatives are known to coordinate with metal ions like Pd(II), Ag(I), Cu(II), and Pt(IV). nih.govresearchgate.netresearchgate.net |

| Carbohydrazide | Carbonyl Oxygen (C=O) | The carbonyl oxygen in hydrazide-based ligands is a common coordination site for various metal ions. |

| Carbohydrazide | Amino Nitrogens (-NHNH₂) | The nitrogen atoms of the hydrazide group are effective donors and participate in chelation. researchgate.net |

Potential in Analytical Chemistry and Sensor Development

The ability of this compound to interact selectively with metal ions makes it an attractive candidate for applications in analytical chemistry, particularly as a component in chemical sensors.

Exploration as Chemo- and Biosensor Components

Derivatives of 1,3,4-oxadiazole (B1194373) have been successfully employed as fluorescent chemosensors for detecting specific metal ions, such as Cu²⁺ and Zn²⁺. nih.govrsc.org The sensing mechanism often relies on the coordination of the metal ion with the nitrogen or oxygen atoms of the oxadiazole ring, which modulates the fluorophore's properties through processes like photoinduced electron transfer (PET), leading to fluorescence quenching ("turn-off") or enhancement ("turn-on").

Similarly, the 3-phenyl-1,2,4-oxadiazole (B2793662) core, combined with the carbohydrazide group, provides a platform for designing new sensors. The carbohydrazide moiety itself is a known component in colorimetric and fluorescent sensors for various metal ions, including Fe(II), Co(II), and Cu(II). nih.govscispace.commdpi.com The complexation event leads to a detectable change in the absorption or emission spectrum. Therefore, this compound could be developed into a highly selective and sensitive chemosensor, where both the oxadiazole and carbohydrazide units participate in binding the target analyte.

Use as Complexing Agents for Metal Ions

As a multidentate ligand, this compound can act as an effective complexing agent for a range of metal ions. The hard-soft acid-base (HSAB) principle suggests that the nitrogen and oxygen donor atoms would favor interaction with various transition metals. This property is useful for applications such as metal ion sequestration, catalysis, and as analytical reagents for the quantitative or qualitative determination of metal ions in solution. mdpi.com The formation of colored complexes with specific metal ions, a known characteristic of some carbohydrazide-based sensors, further underscores its potential as a colorimetric analytical reagent. nih.govscispace.com

Precursor in Polymer Science and Functional Materials

The reactive nature of the carbohydrazide group makes this compound a valuable precursor for synthesizing novel functional polymers.

Acylhydrazides are versatile building blocks in polymer chemistry. nih.govresearchgate.net They can undergo polycondensation reactions with various monomers, such as diacyl chlorides or dianhydrides, to form polymers like polyhydrazides and poly(amide-hydrazide)s. researchgate.netwikipedia.org These polymers often serve as precursors themselves; for instance, polyhydrazides can be thermally or chemically cyclodehydrated to produce poly(1,3,4-oxadiazole)s, a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. researchgate.netkaust.edu.saresearchgate.net

While this compound is a monofunctional hydrazide, it can be used to:

Synthesize Polymers with Pendant Functional Groups: By reacting it with a polymer backbone containing suitable reactive sites (e.g., acyl chloride or aldehyde groups), the 3-phenyl-1,2,4-oxadiazole moiety can be attached as a side chain. nih.govrsc.org This would impart the properties of the oxadiazole ring—such as thermal stability, specific solubility, or liquid crystalline behavior—to the final polymer.

Create Novel Polymer Architectures: It can be reacted with difunctional or multifunctional monomers to create new polymer structures. For example, condensation with a diacyl chloride would yield a polymer with repeating hydrazide linkages and pendant oxadiazole rings. researchgate.net Such materials could find use as functional resins or membranes. acs.orgnih.gov

Table 2: Potential Polymer Architectures from this compound

| Reactant Type | Resulting Polymer Class | Potential Properties/Applications |

|---|---|---|

| Diacyl Chlorides | Polyhydrazide with pendant oxadiazole groups | Precursor for thermally stable materials, functional films. researchgate.netresearchgate.net |

| Dianhydrides | Poly(amide-hydrazide) with pendant oxadiazole groups | High-performance polymers, membrane materials. wikipedia.org |

| Polymeric Scaffolds (e.g., poly(acryloyl chloride)) | Graft Copolymer | Modified polymer properties, functional surfaces. nih.govrsc.org |

| Glycidyl Ethers (e.g., BADGE) | Cross-linked Epoxy Resins | Thermosetting materials with enhanced thermal stability. acs.orgnih.gov |

Incorporation into Polymeric Architectures

The integration of the this compound moiety into polymeric architectures is a niche yet significant area of materials science. The carbohydrazide functional group serves as a versatile handle for polymerization reactions, enabling the incorporation of the rigid and electronically active 1,2,4-oxadiazole ring into the main chain of various polymers. The primary method for achieving this is through polycondensation reactions.

One of the most common approaches involves the reaction of the carbohydrazide with diacyl chlorides. In this low-temperature solution polycondensation, the nucleophilic hydrazide group attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a poly(amide-hydrazide). This precursor polymer is often soluble in polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), which facilitates its processing into films or fibers. Subsequent thermal or chemical cyclodehydration of the poly(amide-hydrazide) can lead to the formation of a poly(amide-1,3,4-oxadiazole), a process that enhances the thermal stability of the final material.

While direct polycondensation of this compound is not extensively documented, the synthesis of related polyhydrazides and their conversion to poly(1,3,4-oxadiazole)s is a well-established method. iosrjournals.orgresearchgate.net For instance, polyhydrazide fibers are noted for their high tensile properties, making them suitable as reinforcing elements in plastics and rubbers. iosrjournals.org

Another potential route for incorporation involves the synthesis of poly(1,2,4-oxadiazole)s. Although less common than their 1,3,4-isomers, polymers containing the 1,2,4-oxadiazole ring have been synthesized, for example, through the Suzuki polycondensation of brominated 1,2,4-oxadiazole monomers with other aromatic derivatives. kci.go.kr This highlights the possibility of functionalizing the phenyl ring or the 5-position of the oxadiazole for polymerization, although starting from the carbohydrazide derivative suggests a polycondensation approach is more direct. The synthesis of polyamides and poly(1,3,4-oxadiazole-amide)s with pendant groups has also been reported, indicating the versatility of these polymer backbones for modification. nih.gov

Synthesis of Functional Polymers with Tunable Properties (e.g., optical properties, energetic materials)

The incorporation of the 3-phenyl-1,2,4-oxadiazole unit into a polymer backbone is a strategic approach to developing functional polymers with tailored optical and energetic properties. The inherent characteristics of the oxadiazole ring—its electron-deficient nature, thermal stability, and rigid planar structure—are imparted to the resulting macromolecule.

Optical Properties:

Polymers containing oxadiazole rings are known for their desirable optical properties, particularly their application in light-emitting devices. The 1,2,4-oxadiazole moiety, similar to its 1,3,4-isomer, can act as an electron-transporting and hole-blocking unit within a polymer. This is crucial for the efficiency of organic light-emitting diodes (OLEDs).

For example, copolymers incorporating 3,5-bis(phenyl)-1,2,4-oxadiazole have been synthesized and shown to exhibit deep-blue to blue light emission. kci.go.kr The photoluminescence quantum efficiencies of these polymers can be quite high, demonstrating their potential for use in display and lighting technologies. kci.go.kr The general principle is that the oxadiazole ring helps to create a large offset at the Highest Occupied Molecular Orbital (HOMO) level, which effectively blocks the passage of holes through the device, enhancing electron-hole recombination in the emissive layer. cambridge.org The introduction of different substituents on the phenyl ring could further tune the emission wavelength, offering a pathway to a range of colors. The table below summarizes the optical properties of some representative oxadiazole-containing polymers.

| Polymer System | Emission Color | Band Gap (eV) | Quantum Efficiency (Φf) | Reference |

| PFBOB (Polymer of fluorene (B118485) and 3,5-bis(4-bromophenyl)-1,2,4-oxadiazole) | Deep-Blue | 3.10 | 1.00 | kci.go.kr |

| PFTOT (Polymer of fluorene and 3,5-bis(5-bromothiophen-2-yl)-1,2,4-oxadiazole) | Blue | 2.72 | 0.44 | kci.go.kr |

| Oxadiazole-based main chain copolymers | Blue | - | - | cambridge.org |

This table presents data for polymers containing the 1,2,4-oxadiazole moiety to illustrate the potential optical properties of polymers derived from this compound.

Energetic Materials:

The 1,2,4-oxadiazole ring is also a recognized structural motif in the field of energetic materials. Its high nitrogen content and heat of formation contribute to the energetic properties of compounds and polymers that contain it. The combination of the 1,2,4-oxadiazole ring with other energetic moieties, such as the 1,2,5-oxadiazole (furazan) ring, has led to the development of materials with high detonation performance and good thermal stability. doi.orgnih.govfrontiersin.org

The synthesis of energetic polymers incorporating the 1,2,4-oxadiazole ring is an area of active research. These materials are sought after for applications where enhanced safety and specific energy output are required. By creating polymers with a high density of these energetic rings, it is possible to achieve a high energy density. The properties of some energetic compounds based on the 1,2,4-oxadiazole ring are shown in the table below, indicating the potential for energetic polymers derived from this scaffold.

| Compound | Density (g·cm⁻³) | Detonation Velocity (m·s⁻¹) | Detonation Pressure (GPa) | Reference |

| Hydrazinium salt of 3-nitramino-4-(5-hydroxymethyl-1,2,4-oxadiazol-3-yl)-furazan | 1.821 | 8,822 | 35.1 | nih.gov |

| Bis(1,2,4-oxadiazole)bis(methylene) dinitrate | 1.832 | 8,180 | - | nih.govfrontiersin.org |

| Hydrazinium salts of 1,2,4-oxadiazole derivatives (6b, 8b) | - | > RDX | > RDX | rsc.org |

This table showcases the properties of energetic compounds containing the 1,2,4-oxadiazole ring, which are indicative of the potential performance of energetic polymers based on this heterocycle.

The incorporation of this compound into polymeric structures through polycondensation would likely yield materials with a combination of high thermal stability, specific optical characteristics, and a significant energetic profile, making them candidates for advanced applications in electronics and energetic systems.

Future Directions and Emerging Research Avenues for 3 Phenyl 1,2,4 Oxadiazole 5 Carbohydrazide Research

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

The convergence of artificial intelligence (AI) and machine learning (ML) with chemical sciences is revolutionizing drug discovery and materials science. For 3-Phenyl-1,2,4-oxadiazole-5-carbohydrazide, these computational tools offer a powerful approach to accelerate research and development.

Predictive Modeling of Bioactivity and Properties: AI and ML algorithms can be trained on existing data for 1,2,4-oxadiazole (B8745197) derivatives to build predictive models. These models can then be used to forecast the biological activity of novel, unsynthesized analogues of this compound. This in silico screening allows for the prioritization of candidates with the highest probability of success, saving significant time and resources. For instance, Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning, can identify key molecular descriptors that correlate with desired therapeutic effects.

De Novo Drug Design: Beyond predictive modeling, generative AI models can design entirely new molecules based on a set of desired properties. By providing the this compound scaffold as a starting point, these algorithms can generate novel derivatives with optimized characteristics, such as enhanced potency, improved selectivity, or better pharmacokinetic profiles.

Exploration of Novel and Unconventional Synthetic Methodologies

While established methods for synthesizing the 1,2,4-oxadiazole ring system exist, future research will likely focus on developing more efficient, sustainable, and versatile synthetic strategies.

Green Chemistry Approaches: There is a growing emphasis on environmentally friendly chemical processes. Future synthetic routes for this compound and its analogues will likely explore the use of greener solvents, catalyst-free reactions, or microwave-assisted synthesis to reduce reaction times and energy consumption. tandfonline.comnih.gov

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved reaction control, enhanced safety, and easier scalability. The application of flow chemistry to the synthesis of this compound could lead to more efficient and reproducible production of this compound and its derivatives.

Catalytic Innovations: Research into novel catalysts could unlock new synthetic pathways. For example, the use of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) has been shown to be a mild and efficient catalyst for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles. researchgate.net Future work may explore other novel catalytic systems to improve yields and expand the scope of possible substitutions on the oxadiazole ring.

| Synthetic Advancement | Potential Benefit for this compound Synthesis |

| Green Chemistry | Reduced environmental impact, increased safety. |

| Flow Chemistry | Improved efficiency, scalability, and reproducibility. |

| Novel Catalysts | Milder reaction conditions, higher yields, broader substrate scope. |

Advanced Mechanistic Investigations at the Molecular Level

A deep understanding of how this compound and its derivatives interact with their biological targets is fundamental to rational drug design. Future research will employ sophisticated techniques to probe these interactions at an unprecedented level of detail.

Cryo-Electron Microscopy (Cryo-EM): For derivatives that target large protein complexes, cryo-EM can provide high-resolution structural information of the compound bound to its target. This can reveal the precise binding mode and the conformational changes induced upon binding, offering invaluable insights for structure-based drug design.

Advanced NMR Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying molecular structure and dynamics in solution. acs.org Advanced NMR techniques can be used to study the interaction of this compound derivatives with their biological targets in a more native-like environment, providing information on binding kinetics and thermodynamics.

Molecular Dynamics Simulations: Computational molecular dynamics (MD) simulations can complement experimental techniques by providing a dynamic view of the binding process. tandfonline.comnih.gov These simulations can help to understand the flexibility of the ligand and the protein, the role of solvent molecules, and the energetic landscape of the binding event. Such studies have been employed to investigate the interaction of similar compounds with their targets. researchgate.net

Expansion into Underexplored Application Domains and Interdisciplinary Research

The versatility of the 1,2,4-oxadiazole scaffold suggests that this compound and its derivatives may have applications beyond their currently known activities. Future research should explore these untapped possibilities through interdisciplinary collaborations.

Materials Science: The rigid, aromatic structure of the 1,2,4-oxadiazole ring could be exploited in the development of novel organic materials. Potential applications could include organic light-emitting diodes (OLEDs), sensors, or polymers with unique thermal or electronic properties.

Agrochemicals: The biological activity of 1,2,4-oxadiazole derivatives could be harnessed for agricultural applications. Screening of this compound analogues for herbicidal, fungicidal, or insecticidal properties could open up new avenues for crop protection.

Probes for Chemical Biology: Fluorescently tagged or biotinylated derivatives of this compound could be synthesized to serve as chemical probes. These tools would be invaluable for studying the biological pathways and targets of this class of compounds in living cells.

Q & A

Q. What computational tools are recommended for modeling the electronic structure of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.